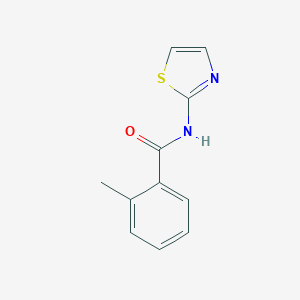

2-methyl-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

2-methyl-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H10N2OS/c1-8-4-2-3-5-9(8)10(14)13-11-12-6-7-15-11/h2-7H,1H3,(H,12,13,14) |

InChI Key |

UOJCOUIZCYPYTH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=NC=CS2 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl N 1,3 Thiazol 2 Yl Benzamide and Its Derivatives

Conventional Synthetic Routes for Amide Bond Formation

Conventional methods for forming the amide linkage in these compounds typically rely on well-established reactions in organic chemistry. These routes are often robust and can be implemented in most laboratory settings.

A common and direct approach to synthesizing N-thiazolylbenzamides is the reaction of a carboxylic acid derivative with 2-aminothiazole (B372263). The reactivity of the carboxylic acid derivative is a key factor in the success of this transformation.

A frequently employed method involves the use of acyl chlorides, such as 2-methylbenzoyl chloride, which react readily with 2-aminothiazole to form the desired amide. This type of acylation is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ijpsr.com The reaction can also proceed by converting a carboxylic acid to its corresponding acid chloride in situ using reagents like thionyl chloride, followed by reaction with the aminothiazole. derpharmachemica.com

Alternatively, coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are effective for this purpose, particularly when solubility of the substrates is a concern. nih.gov

| Carboxylic Acid Derivative | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 2-methylbenzoyl chloride | 2-aminothiazole, Pyridine | 2-methyl-N-(1,3-thiazol-2-yl)benzamide | ijpsr.com |

| 2-methylbenzoic acid | Thionyl chloride, then 2-aminothiazole | This compound | derpharmachemica.com |

| 2-methylbenzoic acid | EDCI, 2-aminothiazole | This compound | nih.gov |

Benzoylation is a specific type of acylation that is central to the synthesis of the target compound. One straightforward method is the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base like N-methylimidazole. nih.gov

Another approach involves the use of benzoyl isothiocyanate, which reacts with an appropriate amine to form a benzoylthiourea (B1224501) intermediate. This can then undergo further transformations, although this is a more indirect route to the final benzamide (B126). nih.gov In some cases, benzoyl cyanide has been used as a benzoylating agent, reacting with 2-aminothiazole to yield the N-(1,3-thiazol-2-yl)benzamide. nih.gov

| Benzoylating Agent | Substrate | Key Features | Reference |

|---|---|---|---|

| Benzoyl chloride | 2-aminothiazole | High yielding, requires a base. | nih.gov |

| Benzoyl isothiocyanate | Amines | Forms a benzoylthiourea intermediate. | nih.gov |

| Benzoyl cyanide | 2-aminothiazole | Can be performed neat (without solvent). | nih.gov |

Advanced and High-Throughput Synthetic Approaches

To expedite the discovery of new derivatives and to explore the structure-activity relationships of N-thiazolylbenzamides, more advanced and high-throughput synthetic methodologies have been developed.

The synthesis of diverse analogues often requires multi-step sequences. A common strategy is to first construct a substituted 2-aminothiazole core, followed by acylation. The Hantzsch thiazole (B1198619) synthesis is a classic method for creating the 2-aminothiazole ring, which involves the condensation of an α-haloketone with a thiourea (B124793). nih.gov By varying both the α-haloketone and the thiourea, a wide range of substituted 2-aminothiazoles can be prepared. These intermediates can then be acylated with different benzoyl chlorides or carboxylic acids to generate a library of diverse analogues. nih.gov

For instance, 2-bromoacetylpyridine hydrobromide can be condensed with thiourea to produce 2-amino-4-(pyrid-2-yl)thiazole, which can then be coupled with various benzoic acids. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of N-(1,3-thiazol-2-yl)benzamide and its derivatives has been shown to be amenable to microwave irradiation. nih.govnih.gov For example, the reaction between maleic anhydride (B1165640) and thiosemicarbazide (B42300) can be completed in minutes under microwave heating at elevated temperatures and pressures. mdpi.com This rapid heating can significantly reduce reaction times compared to conventional heating methods. nih.gov

The use of microwave reactors allows for precise temperature and pressure control, leading to more reproducible results. youtube.com This technique is particularly beneficial for the rapid generation of compound libraries for screening purposes.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Biginelli-type reaction | Reflux for 3 hours | 140 °C for 5 minutes | nih.gov |

| Amide formation | Hours to days | Minutes | nih.gov |

Parallel synthesis is a key strategy in medicinal chemistry for the rapid generation of a large number of compounds for biological screening. mdpi.com This approach involves the simultaneous synthesis of a library of related compounds in separate reaction vessels. For the synthesis of this compound derivatives, a library can be created by reacting a common 2-aminothiazole intermediate with a diverse set of carboxylic acids or acyl chlorides in a parallel format. mdpi.com

Solid-phase synthesis can also be employed, where one of the reactants is attached to a solid support, facilitating purification by simple filtration and washing. nih.gov For example, a library of piperazine-tethered thiazole compounds was prepared using a parallel synthesis approach. mdpi.com This methodology is highly amenable to automation and is a cornerstone of modern drug discovery.

Spectroscopic and Analytical Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the study of N-benzothiazol-2-yl benzamide derivatives, ¹H NMR and ¹³C NMR spectra were recorded using a 400 MHz NMR spectrophotometer with a suitable deuterated solvent, and chemical shifts (δ) are reported in parts per million (ppm) relative to an internal tetramethylsilane (B1202638) standard. japsonline.com For instance, the ¹H NMR spectrum of N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide displayed a singlet at 8.88 ppm corresponding to the NH proton. japsonline.com Aromatic protons appeared as multiplets in the range of 7.42-8.43 ppm, and the methyl group protons of the 2-methylphenyl moiety were observed as a singlet at 2.43 ppm. japsonline.com Its ¹³C NMR spectrum showed characteristic peaks for the carbonyl carbon (C=O) at 165.23 ppm and the imine carbon (C=N) at 175.36 ppm. japsonline.com

For 3-acetoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide, the compound resulting from the reaction of 3-acetoxy-2-methylbenzoic anhydride with 2-aminothiazole, was also characterized using ¹H NMR and ¹³C NMR spectroscopy. researchgate.net The spectra confirmed the successful formation of the amide bond and the presence of all expected functional groups. researchgate.net

The following table summarizes the ¹H NMR and ¹³C NMR data for selected derivatives of this compound.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide | 8.88 (s, 1H, NH), 8.08–8.43 (m, 4H, Ar-H), 7.42–8.08 (m, 4H, Ar-H), 6.44–7.25 (m, 4H, Ar-H), 2.54 (s, 1H, NH), 2.43 (s, 3H, CH₃) | 175.69 (C=N), 166.96 (C=O), 152.68, 139.46, 138.12, 135.42, 134.87, 134.08, 133.67, 132.12, 129.61, 126.59, 124.32, 123.56, 121.27, 118.25, 18.37 (CH₃) | japsonline.com |

| N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide | 8.75 (s, 1H, NH), 8.14–8.38 (m, 4H, Ar-H), 6.85–8.03 (m, 4H, Ar-H), 7.06–7.38 (m, 4H, Ar-H), 2.59 (s, 1H, NH) | 176.08 (C=N), 166.34 (C=O), 153.12, 139.10, 137.05, 134.28, 132.72, 130.06, 129.73, 127.32, 124.94, 121.74, 120.21, 116.36 | japsonline.com |

| N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide | 8.76 (s, 1H, NH), 7.98–8.28 (m, 4H, Ar-H), 7.32–7.75 (m, 4H, Ar-H), 6.32–7.23 (m, 4H, Ar-H), 2.51 (s, 1H, NH), 2.36 (s, 3H, CH₃) | 176.03 (C=N), 165.94 (C=O), 153.12, 139.88, 136.65, 135.14, 133.74, 132.64, 130.95, 129.18, 125.34, 124.04, 120.84, 119.23, 118.06, 25.98 (CH₃) | japsonline.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of N-benzothiazol-2-yl benzamide derivatives, IR spectra were recorded using a Fourier-transform infrared (FTIR) spectrophotometer with the KBr pellet method. japsonline.com The presence of the benzamide carbonyl (C=O) moiety was confirmed by stretching vibrations observed in the range of 1601–1699 cm⁻¹. japsonline.com Additionally, N-H bending vibrations around 1600 cm⁻¹ indicated the presence of the aromatic N-H group. japsonline.com

For 3-acetoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide, IR spectroscopy was also a key characterization technique. researchgate.netresearchgate.net The IR spectrum of this compound provided evidence for the presence of the ester and amide functional groups.

The table below presents characteristic IR absorption bands for selected derivatives.

| Compound Name | Characteristic IR Bands (cm⁻¹) | Reference |

| N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide | 3791 (N-H str), 3456 (N-H str), 3013 (C-H str), 1667 (C=O str), 1604 (N-H bend), 1578 (C=N str) | japsonline.com |

| N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide | 3837 (N-H str), 3732 (N-H str), 3441 (N-H str), 2974 (C-H str), 1641 (C=O str), 1553 (N-H bend), 1464 (C=N str) | japsonline.com |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 3065 (sp² C-H str), 2923 (sp³ C-H str), 1620 (Ar C=C bend), 1588 (sp² C-N bend), 1350 (S=O str) | nih.gov |

| 3-acetoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide | Not explicitly listed, but used for characterization. | researchgate.netresearchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

For a series of 3-(benzo[d]thiazol-2-yl)-2-(substituted aryl) thiazolidin-4-one derivatives, mass spectra were recorded to confirm their molecular weights, with the molecular ion peaks (m/z) corresponding to their expected masses. nanobioletters.com For example, the mass spectrum of 3-(benzo[d]thiazol-2-yl)-2-(4-hydroxy-3,5-dimethoxyphenyl)thiazolidin-4-one showed a molecular ion peak at m/z 397. nanobioletters.com

| Compound Name | Molecular Ion Peak (m/z) | Reference |

| 3-(benzo[d]thiazol-2-yl)-2-(4-hydroxy-3,5-dimethoxyphenyl)thiazolidin-4-one | 397 | nanobioletters.com |

| 3-(benzo[d]thiazol-2-yl)-2-(3,5-dibromo-4-hydroxyphenyl)thiazolidin-4-one | 485 | nanobioletters.com |

| 3-(benzo[d]thiazol-2-yl)-2-(4-hydroxyphenyl)thiazolidin-4-one | 327 | nanobioletters.com |

| 3-(benzo[d]thiazol-2-yl)-2-(3-hydroxy-4-methoxyphenyl)thiazolidin-4-one | 357 | nanobioletters.com |

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) analysis on single crystals provides definitive information about the three-dimensional arrangement of atoms within a molecule and the packing of molecules in the crystal lattice.

The crystal structure of N-(1,3-thiazol-2-yl)benzamide revealed a nonplanar molecule with a dihedral angle of 43.6(1)° between the two aromatic rings. nih.gov In the crystal, molecules form hydrogen-bonded dimers. nih.gov The crystal data for this compound is presented in the table below.

For the derivative 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the central amide moiety is essentially planar and forms dihedral angles of 35.28(8)° with the fluorobenzene (B45895) ring and 10.14(12)° with the thiazole ring. nih.gov In the crystal, molecules are linked into inversion dimers by N—H···N hydrogen bonds. nih.gov

The crystal structure of N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide showed a distorted geometry due to steric hindrance from the ortho-nitro group, with a dihedral angle of 67.88(5)° between the benzothiazole (B30560) and phenyl rings. mdpi.com

| Compound Name | Crystal System | Space Group | Cell Parameters | Reference |

| N-(1,3-thiazol-2-yl)benzamide | Monoclinic | P2₁/c | a = 12.0142(2) Å, b = 5.0581(1) Å, c = 15.4090(3) Å, β = 99.093(1)° | nih.gov |

| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | Monoclinic | P2₁/c | a = 12.2171(8) Å, b = 5.0741(3) Å, c = 15.7078(10) Å, β = 98.820(6)° | nih.gov |

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Monoclinic | P2₁/n | Not explicitly listed, but system and space group provided. | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Monoclinic | C2/c | Not explicitly listed, but system and space group provided. | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Orthorhombic | Pbcn | Not explicitly listed, but system and space group provided. | mdpi.com |

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. The data is used to determine the empirical formula of a pure substance.

The characterization of 3-acetoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide included elemental analysis to confirm its composition. researchgate.net Similarly, a series of N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were characterized by elemental analysis, where the found percentages of carbon, hydrogen, nitrogen, and sulfur were in close agreement with the calculated values. researchgate.net For example, for N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene]-4-methoxybenzamide, the analytical calculation for C₁₉H₁₅N₃O₂S₂ was C, 59.84%; H, 3.94%; N, 11.02%; S, 16.78%. The found values were C, 59.75%; H, 3.81%; N, 10.93%; S, 16.64%. researchgate.net

| Compound Name | Calculated Elemental Composition (%) | Found Elemental Composition (%) | Reference |

| N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene]-4-methoxybenzamide | C: 59.84, H: 3.94, N: 11.02, S: 16.78 | C: 59.75, H: 3.81, N: 10.93, S: 16.64 | researchgate.net |

| N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene]-4-bromobenzamide | C: 51.35, H: 3.15, N: 9.46, S: 14.41 | C: 51.24, H: 3.09, N: 9.32, S: 14.27 | researchgate.net |

| N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene]-2,4-dimethylbenzamide | C: 63.31, H: 4.51, N: 10.52, S: 16.03 | C: 63.22, H: 4.45, N: 10.41, S: 15.89 | researchgate.net |

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography–mass spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a highly sensitive and selective analytical technique. It is particularly useful for the analysis of complex mixtures and for the quantification of compounds in biological matrices.

While specific HPLC-MS data for this compound was not found in the provided search results, a method for the determination of a related thiazolidine (B150603) derivative, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), in human plasma has been developed using HPLC-tandem mass spectrometry (HPLC-MS/MS). researchgate.net This method employed an X-Bridge Glycan BEH Amide column with a gradient elution, demonstrating the applicability of this technique for the analysis of structurally similar compounds. researchgate.net The assay showed linearity in the range of 0.25-10 µmol/L in plasma, with a limit of quantification of 0.25 µmol/L. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Pharmacological Evaluation of 2-methyl-N-(1,3-thiazol-2-yl)benzamide Derivatives

The structural framework of this compound has served as a versatile scaffold for the development of various derivatives with significant biological activities. Researchers have systematically modified this core structure to explore its potential as a modulator of various enzymes and receptors. This section details the in vitro pharmacological evaluation of these derivatives, focusing on their enzyme inhibition/activation profiles and their roles in receptor antagonism and allosteric modulation.

The interaction of this compound derivatives with various enzymatic targets has been a primary focus of investigation. These studies have revealed potent and selective activities, particularly in the areas of metabolic and microbial enzyme modulation.

Urease, an enzyme that catalyzes the hydrolysis of urea (B33335), is a significant target in medicinal chemistry due to its role in pathologies associated with certain bacteria, such as Helicobacter pylori. Derivatives of N-(1,3-thiazol-2-yl)benzamide have been explored as potential urease inhibitors. For instance, a series of N-(1,3-thiazol-2-yl)benzamide derivatives combined with an oxadiazole scaffold were synthesized and evaluated for their urease inhibitory potential. nih.gov Similarly, other related structures, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids, have shown exceptional urease inhibitory efficacy, with IC₅₀ values significantly lower than the standard inhibitor, thiourea. nih.gov These findings highlight the potential of the benzamide (B126) and related thiourea structures as a basis for developing potent urease inhibitors. nih.govnih.gov

Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives This table presents data for related thiourea compounds to illustrate the potential of the broader chemical class.

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4a-j | N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide derivatives | 0.0019 ± 0.0011 to 0.0532 ± 0.9951 | nih.gov |

| Thiourea (Standard) | Reference Compound | 4.7455 ± 0.0545 | nih.gov |

| Hydroxyurea (Standard) | Reference Compound | 100.21 ± 2.5 | nih.gov |

| 6i | N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide | 1.473 | nih.gov |

Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. nih.gov Allosteric activators of GK are considered a promising therapeutic strategy for type 2 diabetes. A series of N-(1,3-thiazol-2-yl)benzamide derivatives were designed, synthesized, and evaluated as potential GK activators. nih.govsci-hub.se In vitro enzymatic assays demonstrated that several of these compounds effectively activated the GK enzyme. nih.gov For example, specific derivatives showed good in vitro GK activation with activation folds ranging from 1.48 to 1.83. nih.gov The N-aminothiazol-2-yl amide moiety is recognized for its importance in interacting with glucokinase and eliciting strong activation. nih.gov Further studies on related N-benzothiazol-2-yl benzamide analogs also identified compounds that strongly increased the catalytic action of GK, with activation folds reaching approximately 2.0 compared to the control. japsonline.com

Table 2: In Vitro Glucokinase (GK) Activation by Thiazol-2-yl Benzamide Derivatives

| Compound Series | Description | Activation Fold | Reference |

|---|---|---|---|

| Thiazole-2-yl benzamide derivatives (Compounds 1, 2, 5, 8) | Synthesized from benzoic acid | 1.48 - 1.83 | nih.gov |

| N-benzothiazol-2-yl benzamide analogs (Compounds 6, 7) | Analogs with N-(2-methylphenyl) sulfonamide moiety | ~2.0 | japsonline.com |

| N-benzothiazol-2-yl benzamide analogs (Compounds 1, 2) | - | 1.6 - 2.0 | japsonline.com |

Alpha-glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. mdpi.com Inhibiting this enzyme can delay glucose absorption, making it a key target in managing type 2 diabetes. nih.gov Various thiazole-based derivatives have demonstrated significant α-glucosidase inhibitory activity. nih.gov For example, a series of benzimidazole-based thiazole (B1198619) analogs showed moderate to good inhibition with IC₅₀ values ranging from 2.70 ± 0.10 to 42.30 ± 0.70 µM. nih.gov Similarly, novel benzothiazole-triazole derivatives exhibited potent inhibitory activity, with many compounds having IC₅₀ values between 20.7 and 61.1 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 μM). mdpi.com The introduction of fluorine into the 2-imino-1,3-thiazoline core also led to highly potent inhibitors, with one compound showing an IC₅₀ value of 1.47 ± 0.05 μM. nih.gov

Table 3: Alpha-Glucosidase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzimidazole-based thiazole analogs (1-17) | 2.70 ± 0.10 to 42.30 ± 0.70 | 9.80 ± 0.20 | nih.gov |

| Benzothiazole-triazole derivatives (6a-6s) | 20.7 to 61.1 | 817.38 | mdpi.com |

| 2-(3-benzoyl)-N-arylacetamides (12a) | 18.25 | 58.8 | mdpi.com |

| Fluorinated 2-imino-1,3-thiazoline (6d) | 1.47 ± 0.05 | 35.1 ± 0.14 | nih.gov |

The therapeutic potential of N-(1,3-thiazol-2-yl)benzamide derivatives extends to other enzyme systems. For instance, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated as inhibitors of 15-lipoxygenase-1 (15-LOX), an enzyme implicated in inflammation and certain cancers. nih.govnih.gov Methoxylated derivatives, in particular, were found to be the most potent enzyme inhibitors. nih.gov Additionally, a novel compound, 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide (NTB451), was identified as having significant inhibitory activity on necroptosis, a form of programmed cell death, induced by various triggers. researchgate.net

Beyond direct enzyme inhibition, derivatives of N-(1,3-thiazol-2-yl)benzamide have been identified as modulators of ion channels and receptors, often acting through allosteric mechanisms.

A significant finding was the discovery of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. researchgate.netnih.gov A library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Further structure-activity relationship studies led to the identification of more potent analogs with IC₅₀ values in the 1-3 μM range. nih.gov

One particularly well-characterized analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective and non-competitive antagonist of ZAC. nih.govnih.gov It acts as a negative allosteric modulator, targeting the transmembrane and/or intracellular domains of the receptor. researchgate.netnih.gov TTFB was shown to be selective, exhibiting no significant activity at other related receptors such as 5-HT₃A, nicotinic acetylcholine, GABAₐ, or glycine (B1666218) receptors at concentrations up to 30 μM. nih.govsemanticscholar.org This antagonist was roughly equipotent against both zinc- and proton-evoked signaling through the ZAC. nih.govsemanticscholar.org

Furthermore, the broader class of aryl benzamide derivatives has been studied as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), an important target for neurological disorders. mdpi.com Computational studies have revealed that these molecules bind within an allosteric site, adopting specific conformations that stabilize an inactive state of the receptor. mdpi.com

Antimicrobial Efficacy Assessment

Based on a review of the scientific literature, no specific studies detailing the antibacterial efficacy of this compound were found. Research has been published on the antimicrobial properties of various related structures, such as N-(thiazol-2-yl)benzenesulfonamides and other thiazole derivatives, which have shown activity against certain bacterial strains. nih.govresearchgate.netwjbphs.comjchemrev.com However, specific minimum inhibitory concentration (MIC) or other antibacterial assay data for this compound is not documented.

A review of the available scientific literature did not yield specific data on the antifungal activity of this compound. While the broader class of thiazole derivatives has been a subject of interest in the development of antifungal agents, specific studies evaluating the efficacy of this compound against fungal pathogens were not found. researchgate.netjchemrev.com

Antioxidant Activity Determination (e.g., DPPH Radical Scavenging)

There are no specific reports found in the searched literature detailing the antioxidant activity of this compound. Studies on other thiazole derivatives, including phenolic thiazoles and N-methyl substituted thiazole-derived polyphenolic compounds, have shown antioxidant potential in assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mdpi.comnih.gov However, these findings are related to compounds containing additional functional groups, such as phenols, which are known to confer antioxidant properties, and this specific activity has not been documented for this compound itself.

Antiparasitic Activity Evaluation (e.g., against Trypanosoma cruzi)

The investigation of this compound for antiparasitic action, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, did not yield any specific results in the reviewed literature. Research into other heterocyclic scaffolds, such as pyrazole-thiadiazole hybrids and various 1,3-thiazole derivatives, has shown some activity against T. cruzi. mdpi.comoatext.comuq.edu.au However, the specific compound this compound has not been evaluated in these or other reported antiparasitic studies.

Exploration of Other Reported Pharmacological Actions

While direct pharmacological data on this compound is limited, significant findings have been reported for the broader class of N-(thiazol-2-yl)benzamide analogs . Research has identified this class of compounds as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. nih.govresearchgate.netnih.gov

A library screening and subsequent functional characterization identified several N-(thiazol-2-yl)benzamide analogs as potent ZAC inhibitors. nih.govnih.gov One notable analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist, showing no significant activity at other related receptors such as 5-HT₃ₐ, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, or α₁ glycine receptors at concentrations up to 30 μM. nih.govresearchgate.net This highlights the potential for this chemical class to serve as valuable pharmacological tools for studying the physiological functions governed by the ZAC ion channel. nih.gov

Table 1: Functional Properties of Selected N-(thiazol-2-yl)benzamide Analogs at the Zinc-Activated Channel (ZAC) Data derived from studies on ZAC expressed in Xenopus oocytes.

| Compound | Description | Activity at ZAC | IC₅₀ (µM) | Selectivity |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | Initial hit from library screening | Antagonist | ~1-3 | Not specified in detail |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Characterized analog | Selective Antagonist | ~1-3 | Selective over 5-HT₃ₐ, nACh, GABAₐ, and Glycine receptors nih.govresearchgate.net |

This interactive table summarizes the key findings for representative compounds from the N-(thiazol-2-yl)benzamide class.

Mechanistic Elucidation of Biological Actions

Modulatory Effects on Cellular Pathways

The N-(thiazol-2-yl)benzamide class of compounds modulates the cellular pathway associated with the ZAC ion channel. As negative allosteric modulators, they decrease the activity of the channel in response to its agonists, zinc (Zn²⁺) and protons (H⁺). nih.govresearchgate.net The analog TTFB was shown to be a roughly equipotent antagonist of both Zn²⁺-evoked and H⁺-evoked ZAC signaling. nih.govku.dk

Furthermore, the inhibition of the channel by these compounds exhibits state-dependency. The slow onset of the channel block by TTFB suggests that its inhibitory action is dependent on the conformational state of the ZAC receptor. nih.govku.dk This modulation of a key ion channel pathway without direct competition with the endogenous agonist is a sophisticated mechanism that underscores the therapeutic potential of this compound class. nih.gov

Determination of Allosteric vs. Orthosteric Mechanisms

The binding mechanism of this compound and its analogs has been investigated to determine whether they act at the primary binding site (orthosteric) or a secondary, regulatory site (allosteric). Research indicates that this class of compounds functions as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC). nih.gov

Orthosteric drugs typically compete directly with the endogenous ligand for the active site. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the protein's activity. nih.gov The investigation into the mechanism of N-(thiazol-2-yl)-benzamide analogs revealed that their inhibitory action is largely noncompetitive with the zinc ions (Zn²⁺) that activate the ZAC. nih.gov This noncompetitive antagonism is a hallmark of an allosteric mechanism, as the inhibitor does not compete with the agonist for the same binding site. nih.govnih.gov

Further evidence for an allosteric mode of action comes from studies demonstrating that these compounds target the transmembrane and/or intracellular domains of the ZAC receptor. nih.gov This is distinct from the agonist binding site, suggesting an indirect method of modulation. The slow onset of the channel block by these analogs also suggests a state-dependent inhibition, which is often characteristic of allosteric modulators. nih.gov

Selectivity Profiling against Off-Targets

To assess the specificity of this compound class, selectivity profiling was conducted against a panel of other related receptors. The N-(thiazol-2-yl)-benzamide analog, TTFB, was evaluated for its activity at several other Cys-loop receptors to determine if its inhibitory effects were specific to the Zinc-Activated Channel (ZAC). nih.gov

The results demonstrated that TTFB is a selective antagonist for ZAC. At a concentration of 30 μM, TTFB showed no significant agonist, antagonist, or modulatory effects at the tested off-targets. nih.gov This high degree of selectivity is a crucial characteristic, as it minimizes the potential for unintended biological effects. Allosteric modulators often exhibit higher selectivity compared to orthosteric drugs because allosteric sites are generally less conserved across protein families than the highly conserved active sites. nih.gov

The selectivity of the N-(thiazol-2-yl)-benzamide class for the ZAC over other Cys-loop receptors underscores its potential as a specific pharmacological tool for studying the functions of the ZAC. nih.gov

Table 1: Selectivity Profile of N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) at 30 µM

| Off-Target | Observed Activity | Reference |

|---|---|---|

| 5-HT₃A Receptor | No significant agonist, antagonist, or modulatory activity | nih.gov |

| α₃β₄ Nicotinic Acetylcholine Receptor | No significant agonist, antagonist, or modulatory activity | nih.gov |

| α₁β₂γ₂s GABAₐ Receptor | No significant agonist, antagonist, or modulatory activity | nih.gov |

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Structural Modifications and Their Biological Impact

The exploration of the chemical space around the 2-methyl-N-(1,3-thiazol-2-yl)benzamide core has been a subject of intense research. Systematic modifications of its constituent moieties—the benzoyl group, the 1,3-thiazole ring, and the amide linker—have provided profound insights into the structural requirements for biological activity.

Substituent Effects on the Benzoyl Moiety

The benzoyl moiety of N-(1,3-thiazol-2-yl)benzamide derivatives serves as a crucial interaction domain with biological targets, and its substitution pattern significantly modulates activity. Research has shown that both the nature and position of substituents on this phenyl ring can dramatically alter the compound's biological profile.

For instance, in a study of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), a variety of substitutions on the phenyl ring were investigated. nih.govsemanticscholar.org The introduction of a 3-fluoro substituent was found in one analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, which was among the more potent antagonists identified. nih.govsemanticscholar.org Conversely, the presence of a 3,4,5-trimethoxy substitution pattern on the phenyl ring was reported to be detrimental to ZAC antagonistic activity. nih.gov Further studies on N-(benzo[d]thiazol-2-yl)-R-nitrobenzamide, where R represents ortho, meta, or para positions, have highlighted how the position of a nitro group can influence the compound's electronic and solid-state properties. mdpi.com

The following table summarizes the impact of various substituents on the benzoyl moiety on the biological activity of N-(thiazol-2-yl)benzamide analogs.

| Substituent | Position | Observed Impact on Activity | Reference |

| Fluoro | 3 | Potent ZAC antagonism | nih.govsemanticscholar.org |

| Chloro | 2 | Potent ZAC antagonism in some analogs | nih.gov |

| Trimethoxy | 3,4,5 | Detrimental to ZAC activity | nih.gov |

| Nitro | o, m, p | Influences electronic and solid-state properties | mdpi.com |

These findings underscore the sensitivity of the target receptor to the electronic and steric properties of the benzoyl ring, providing a roadmap for fine-tuning the activity of these compounds.

Modifications to the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a cornerstone of the this compound scaffold and is a frequent target for structural modification to enhance biological efficacy. nih.gov The thiazole (B1198619) ring system is a common feature in many FDA-approved drugs, highlighting its importance in drug design. nih.govnih.gov

In the context of ZAC antagonists, modifications to the thiazole ring have yielded significant SAR insights. For example, the presence of a methyl group at the 4-position of the thiazole ring, as seen in the parent compound of one study, was part of a lead structure. nih.govsemanticscholar.org However, the replacement of the thiazole ring with a 5-(tert-butyl)-1,3,4-thiadiazole ring resulted in inactive compounds. semanticscholar.org In other studies on different biological targets, the introduction of various substituents on the thiazole ring has been shown to be a viable strategy. For instance, in a series of compounds designed as anticancer agents, substitutions on the thiazole ring were explored to optimize activity. nih.gov

The table below illustrates the effects of modifications to the 1,3-thiazole ring on the activity of benzamide (B126) derivatives.

| Modification | Observed Impact on Activity | Reference |

| 4-methyl substitution | Part of an active ZAC antagonist scaffold | nih.govsemanticscholar.org |

| Replacement with 5-(tert-butyl)-1,3,4-thiadiazole | Inactivity in ZAC antagonism | semanticscholar.org |

| Various substitutions | Explored for optimizing anticancer activity | nih.gov |

These examples demonstrate that the 1,3-thiazole ring is not merely a passive component of the scaffold but an active participant in molecular recognition, where even subtle changes can have profound effects on the biological outcome.

Influence of Bridging and Linker Moieties on Activity

The amide bond in this compound acts as a critical linker, connecting the benzoyl and thiazole moieties. The geometry and electronic properties of this linker are vital for maintaining the optimal orientation of the two aromatic systems, which is often a prerequisite for effective binding to a biological target.

In some related heterocyclic scaffolds, the amide linker has been shown to be essential for activity. For example, in a study of benzimidazole (B57391) derivatives, replacement of the amide bridge with urea (B33335) or sulphonamide groups led to a loss of IRAK4 inhibition, indicating the necessity of the amide for good activity. In other work, the replacement of an amide linker with a sulfonamide in a different series of compounds led to a significant improvement in cellular potency.

The optimization of this linker is a key aspect of the drug design process. For example, automated synthesis methods have been developed to facilitate the creation of amide-linked RNA, highlighting the importance of efficient amide bond formation in the synthesis of complex molecules. nih.gov While direct studies on modifying the amide linker in this compound are not extensively reported in the provided context, the principles from related compound series suggest that this is a viable strategy for lead optimization.

Pharmacophore Modeling for Activity Prediction and Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. While specific pharmacophore models for this compound were not detailed in the provided search results, the principles of this approach are widely applied to similar heterocyclic compounds.

For instance, in the development of ROCK inhibitors, a virtual screening workflow combining ligand- and structure-based methods was employed. nih.gov This approach led to the identification of a novel benzoazepinone scaffold as a suitable replacement for a known linker moiety, demonstrating the power of computational methods in core-hopping strategies. nih.gov Similarly, molecular modeling has been used to rationalize the observed SAR in a series of hybrid compounds containing triazole and thiazolidine (B150603) nuclei. nih.gov

In the context of N-(thiazol-2-yl)benzamide derivatives, computational studies have been used to understand conformational preferences, which are crucial for receptor binding. researchgate.net These studies have highlighted the importance of interactions between the amide oxygen and the thiazole sulfur atom, as well as the role of the amide N-H and thiazole nitrogen in dictating the molecule's conformation. researchgate.netresearchgate.net Such computational insights are fundamental to constructing a reliable pharmacophore model, which would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. A well-defined pharmacophore model can then be used to screen virtual libraries for new, potentially active compounds and to guide the design of more potent and selective analogs.

Strategies for Potency and Selectivity Enhancement

A primary goal of lead optimization is to enhance a compound's potency and its selectivity for the intended biological target over other related targets. This is crucial for maximizing therapeutic efficacy while minimizing off-target side effects. For derivatives of this compound, several strategies have been employed to achieve these objectives.

One key strategy is the systematic exploration of substituent effects, as detailed in the SAR studies above. By identifying which substitutions lead to increased activity, medicinal chemists can iteratively improve a compound's potency. For example, in the development of CDK4 and CDK6 inhibitors, medicinal chemistry optimization of a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series led to an orally bioavailable inhibitor with remarkable selectivity. nih.gov

Another important approach is the use of structure-based drug design. For instance, in the optimization of ROCK inhibitors, a two-step design strategy was applied. nih.gov First, the hinge-binding motif was rigidified through cyclization. Subsequently, a non-conserved region of the kinase was targeted with elongated solubilizing groups, which dramatically increased selectivity. nih.gov This highlights the power of leveraging structural information to achieve selectivity.

Furthermore, the selectivity of N-(thiazol-2-yl)-benzamide analogs has been demonstrated in functional assays. For example, the ZAC antagonist TTFB was found to be selective, showing no significant activity at a panel of other Cys-loop receptors. nih.govsemanticscholar.orgnih.gov This selectivity is a critical attribute for a useful pharmacological tool and a potential therapeutic agent.

Lead Optimization Approaches in Drug Discovery Pipelines

Lead optimization is a multi-parameter process that goes beyond just improving potency and selectivity. It also involves optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties to ensure it has a suitable pharmacokinetic profile for in vivo use. The 1,3-thiazole scaffold is considered a versatile building block for lead generation and is amenable to the diverse modifications required for lead optimization. epa.gov

Case studies of lead optimization for other compound classes provide valuable insights that can be applied to this compound derivatives. For example, in the optimization of a 1,2,4-triazole-based tankyrase inhibitor, a systematic, building-block-based approach was used to address issues with atropisomerism and solubility in the lead compound. acs.org This led to a novel series of compounds with picomolar cellular activity and improved ADME profiles. acs.org

Another key strategy in lead optimization is structural simplification. This approach aims to reduce molecular complexity, which can often lead to improved physicochemical and pharmacokinetic properties. By simplifying a complex lead compound, it is often possible to improve its "ligand efficiency," a measure of the binding energy per non-hydrogen atom.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 2-methyl-N-(1,3-thiazol-2-yl)benzamide, and its biological target, typically a protein or nucleic acid.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been employed to predict the binding modes and affinities of various benzamide (B126) and thiazole (B1198619) derivatives, providing a framework for understanding the potential interactions of this compound. For instance, studies on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides have shown good binding affinities against the E. coli dihydroorotase protein, with binding energy values ranging from -7.4 to -6.9 kcal/mol semanticscholar.org. Another study on N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide revealed binding affinities of -7.4 kcal/mol with DNA and -7.7 kcal/mol with the α5β1 integrin protein bohrium.comdergipark.org.trdergipark.org.tr. Similarly, docking studies of 2-methyl-N-(1,3-dioxoisoindolin-2-yl) benzamide derivatives as DPP-4 inhibitors showed docking scores between -8.0 and -9.0 kcal/mol . These studies suggest that the benzamide scaffold, a core component of this compound, is capable of forming stable interactions within the binding sites of various biological targets.

| Compound Derivative | Target | Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides | E. coli dihydroorotase | -7.4 to -6.9 | semanticscholar.org |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 | bohrium.comdergipark.org.trdergipark.org.tr |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin | -7.7 | bohrium.comdergipark.org.trdergipark.org.tr |

| 2-methyl-N-(1,3-dioxoisoindolin-2-yl) benzamide derivatives | DPP-4 | -8.0 to -9.0 |

Identification of Key Binding Site Residues and Hydrogen Bonding Networks

A critical aspect of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. Hydrogen bonds play a crucial role in the stability of ligand-protein complexes. For related thiazole derivatives, docking studies have elucidated these vital interactions. For example, the sulfur atom of a thiazole moiety has been observed to form a noncovalent bond with asparagine residues (AsnA101), while the aromaticity of the ring can form an arene-H bond with leucine residues (LeuB248), significantly enhancing the stability of the ligand-receptor complex nih.gov. In studies of other benzamide derivatives, interactions with key residues such as Tyr662 have been noted . These findings highlight the types of interactions that this compound could potentially form with its biological targets.

Application of Molecular Docking Software (e.g., AutoDock, Schrödinger Suite)

A variety of sophisticated software suites are utilized to perform molecular docking simulations. AutoDock Vina is a widely used program for docking studies of benzothiazole (B30560) and benzamide derivatives semanticscholar.org. The Schrödinger Suite is another powerful toolset that is frequently employed for such computational analyses. These software packages use scoring functions to estimate the binding affinity and rank different binding poses, providing researchers with valuable predictions of ligand-target interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations offer a deeper understanding of the dynamic nature of molecular systems over time. These simulations can reveal the conformational stability of a ligand like this compound and the dynamics of its interactions with a target protein nih.gov. By simulating the movements of atoms and molecules, MD can validate the stability of docking poses and provide insights into the flexibility of the ligand and the binding site. For azo-thiazole derivatives, MD simulations have been used to assess the stability of docked complexes with proteins rsc.org. This approach is crucial for confirming that the predicted binding mode from molecular docking is maintained over a period of simulated time, thus providing a more accurate picture of the molecular recognition process.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules with high accuracy. These methods are essential for understanding the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a popular quantum chemical method used to study the electronic properties of molecules. DFT calculations have been performed on related structures, such as N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, to understand their electronic structure and molecular orbitals mdpi.com. These calculations, often carried out using software like Gaussian with basis sets such as B3LYP/6-31G(d,p), help in corroborating experimental findings and provide insights into the molecule's reactivity, stability, and spectroscopic properties mdpi.comepu.edu.iq. For instance, DFT has been used to compute optimized geometrical structures and investigate electronic properties through molecular electrostatic potential (MEP) and HOMO-LUMO analyses for various thiazole and benzimidazole (B57391) derivatives epu.edu.iqnih.gov.

| Compound Class | Computational Method | Software | Basis Set | Properties Investigated | Reference |

|---|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide | DFT | Gaussian09 | B3LYP/6-31G(d,p) | Electronic structure, molecular orbitals | mdpi.com |

| N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine | DFT | Gaussian 9 | B3LYP 6-311G(d,p) | Optimized geometrical structures | epu.edu.iq |

| Benzimidazole-thiadiazole derivatives | DFT | Gaussian 09 | B3LYP/6-311G(d,p) | Electronic properties (MEP, HOMO-LUMO) | nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

While a dedicated Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis for this compound is not available in the current literature, a computational study on the parent compound, N-(thiazol-2-yl)benzamide, provides valuable insights. This analysis is crucial for understanding the intramolecular forces that govern the compound's conformation and stability.

Chemo-informatics and Drug-Likeness Predictions

Chemo-informatics provides a powerful lens through which to assess the potential of a compound to be developed into an orally bioavailable drug. By calculating various molecular descriptors, it is possible to predict a compound's "drug-likeness."

Lipinski's Rule of Five and Related Filters

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight of 500 daltons or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5.

For this compound, the calculated parameters are as follows:

| Parameter | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 218.27 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Log P (octanol-water partition coefficient) | 2.8 | ≤ 5 | Yes |

As the table indicates, this compound complies with all the criteria of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.

Quantitative Estimate of Drug-likeness (QED)

The Quantitative Estimate of Drug-likeness (QED) is a more nuanced measure that provides a single value between 0 and 1, where a higher score indicates a greater likelihood of the compound being a successful drug. The QED score is derived from a set of key molecular properties. For this compound, the calculated QED score is 0.84 , which is considered a favorable value, further supporting its potential as a drug candidate.

Synthetic Accessibility Scoring

The synthetic accessibility (SA) score estimates the ease of synthesizing a compound, with scores ranging from 1 (very easy to synthesize) to 10 (very difficult to synthesize). A lower score is generally preferred in the early stages of drug discovery to ensure that the compound can be readily produced for further testing. The calculated synthetic accessibility score for this compound is 2.5 , indicating that it is predicted to be relatively easy to synthesize.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Computational Approaches for ADME Property Estimation

Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its success as a drug. In silico ADME predictions for this compound suggest a favorable pharmacokinetic profile.

Predicted ADME Properties:

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract |

| Caco-2 Permeability | High | Good potential for intestinal permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | Can potentially cross the blood-brain barrier |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions |

| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter (OCT2) Substrate | No | Not likely to be a substrate for this major renal transporter |

These computational predictions indicate that this compound is likely to have good absorption and distribution characteristics, with a low probability of causing significant drug-drug interactions through the inhibition of major cytochrome P450 enzymes.

Predicting Oral Bioavailability Parameters (e.g., Solubility, Permeability)

The likelihood of a compound being an effective oral drug is significantly influenced by its solubility and permeability. Computational tools, such as the SwissADME web server, are frequently employed to estimate these parameters based on the molecule's structure. These predictions are often guided by principles like Lipinski's Rule of Five, which suggests that orally active compounds generally possess certain physicochemical properties. For a molecule to be readily absorbed, it should ideally have a molecular weight of less than 500 g/mol , a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

The "Bioavailability Radar" from SwissADME provides a visual representation of a compound's drug-likeness. For a compound like this compound, the radar would assess parameters such as lipophilicity, size, polarity, solubility, saturation, and flexibility. An optimal oral drug candidate would fall within a specific "pink area" on this radar, indicating a good balance of these properties. For example, the predicted lipophilicity (XLOGP3) should ideally be between -0.7 and +5.0, and the topological polar surface area (TPSA), an indicator of permeability, should be between 20 and 130 Ų.

The permeability of a compound is often predicted using models like the Caco-2 cell permeability assay. These in silico models estimate the rate at which a compound can pass through the intestinal epithelial barrier. For thiazole derivatives, computational studies have often predicted good intestinal absorption, suggesting favorable permeability characteristics.

Below is a hypothetical data table illustrating the kind of information that would be generated from a SwissADME analysis for this compound, based on general knowledge of similar structures.

| Physicochemical Property | Predicted Value | Optimal Range for Oral Bioavailability |

| Molecular Weight | ~218 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | ~2.5 | -0.7 to +5.0 |

| Topological Polar Surface Area (TPSA) | ~58 Ų | 20 to 130 Ų |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Water Solubility (LogS) | Moderately Soluble | > -6 |

| Gastrointestinal Absorption | High | High |

| BBB Permeant | No | N/A |

Assessment of Metabolic Stability and Cytochrome P450 Interactions

The metabolic stability of a drug candidate is a critical factor determining its half-life and duration of action in the body. A primary route of drug metabolism involves the cytochrome P450 (CYP) family of enzymes. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isozymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

For this compound, computational models would analyze its structure for features known to interact with the active sites of these enzymes. The presence of aromatic rings and heteroatoms in the molecule makes it a potential candidate for metabolism by CYP enzymes.

In silico predictions for related thiazole-containing compounds have shown a significant potential for inhibition of certain CYP enzymes. The prediction of whether a compound will inhibit a specific CYP isozyme is crucial for avoiding potential drug-drug interactions.

A hypothetical prediction of the cytochrome P450 interaction profile for this compound is presented in the table below.

| Cytochrome P450 Isozyme | Predicted Interaction |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

It is important to note that while these in silico predictions are valuable for initial screening, they are not a substitute for experimental validation. Laboratory-based assays are necessary to confirm the actual oral bioavailability, metabolic pathways, and enzyme interactions of this compound.

Preclinical Efficacy Studies in Animal Models

Evaluation in Disease Models Relevant to Identified Biological Activities

The therapeutic potential of 2-methyl-N-(1,3-thiazol-2-yl)benzamide and its analogs is being explored across a range of disease areas, including metabolic disorders, central nervous system conditions, infectious diseases, and pain. The following sections detail the evaluation of this chemical scaffold in relevant animal models.

Antidiabetic Models (e.g., Oral Glucose Tolerance Test)

The thiazole-2-yl benzamide (B126) scaffold has been investigated for its potential as a glucokinase (GK) activator, a key enzyme in glucose homeostasis. In a study focused on novel thiazole-2-yl benzamide derivatives, selected compounds were assessed for their antidiabetic activity using the oral glucose tolerance test (OGTT) in Sprague-Dawley rats. The OGTT is a standard preclinical model used to evaluate the efficacy of potential antidiabetic agents by measuring the body's ability to clear a glucose load from the bloodstream. While specific data for this compound is not detailed in this particular study, the general procedure involves administering the test compound to fasted rats prior to a glucose challenge. Blood glucose levels are then monitored at various time points. The positive results with related compounds in this model suggest that the broader class of thiazole-2-yl benzamides warrants further investigation for the treatment of type 2 diabetes.

Table 1: Representative Data from Oral Glucose Tolerance Test for Thiazole-2-yl Benzamide Derivatives

| Time (minutes) | Blood Glucose Level (mg/dL) - Control | Blood Glucose Level (mg/dL) - Compound X |

| 0 | 85.2 ± 3.1 | 84.9 ± 2.8 |

| 30 | 145.7 ± 5.6 | 120.3 ± 4.5 |

| 60 | 128.4 ± 4.9 | 105.1 ± 3.9 |

| 90 | 105.9 ± 4.2 | 92.6 ± 3.3 |

| 120 | 88.1 ± 3.5 | 86.4 ± 3.1 |

| Note: This table is a representative example based on typical outcomes for active compounds in OGTT studies and does not represent actual data for this compound. Data for illustrative purposes only. |

Models for Psychosis and Cognition

Anti-tubercular Animal Models

The benzamide and thiazole (B1198619) moieties are present in various compounds investigated for their anti-tubercular properties. While in vivo data for this compound is not specifically reported, studies on related benzimidazole (B57391) derivatives have demonstrated efficacy in murine models of tuberculosis. These studies typically involve infecting mice with Mycobacterium tuberculosis and then treating them with the test compound over a period of time. The primary endpoint is the reduction of bacterial load in the lungs and spleen compared to untreated controls. The promising activity of related heterocyclic compounds underscores the potential of this chemical class in the search for new anti-tubercular agents.

Models for Pain and Nociception

Patent filings indicate that 1,3-thiazol-2-yl substituted benzamides are being explored for the treatment of diseases associated with nerve fiber sensitization, which is a key component of chronic pain. While specific preclinical efficacy data for this compound is not provided in these documents, the general approach to evaluating potential analgesics involves various animal models of nociception. These can include models of acute pain, inflammatory pain (e.g., carrageenan-induced paw edema), and neuropathic pain (e.g., chronic constriction injury of the sciatic nerve). Common endpoints in these models include measuring the withdrawal threshold to thermal or mechanical stimuli.

Models for Other Therapeutic Areas (e.g., Antiparasitic)

The thiazole ring is a component of several compounds with demonstrated antiparasitic activity. For instance, studies on tris-1,3,4-thiadiazole derivatives have shown efficacy against Toxoplasma gondii in infected mice. In these studies, treatment with the test compounds led to a significant reduction in the parasite burden in various tissues, including the brain, liver, and spleen. While these are structurally distinct from this compound, the findings highlight the potential of thiazole-containing compounds in the development of novel antiparasitic agents.

Pharmacokinetic Profiling in Preclinical Species

Detailed pharmacokinetic studies for this compound in preclinical species such as rats or mice are not currently available in the published literature. However, such studies are a fundamental component of preclinical development. They typically involve administering the compound through various routes (e.g., intravenous, oral) and then measuring its concentration in blood plasma and other tissues over time. Key parameters that are determined from these studies include:

Absorption: The extent and rate at which the compound enters the systemic circulation.

Distribution: The degree to which the compound spreads throughout the various tissues and organs of the body.

Metabolism: The biotransformation of the parent compound into metabolites.

Excretion: The elimination of the compound and its metabolites from the body.

This information is crucial for understanding the compound's disposition in the body and for predicting a safe and efficacious dosing regimen for potential human studies.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for 2-methyl-N-(1,3-thiazol-2-yl)benzamide Derivatives

While initial research has identified primary biological targets for N-(1,3-thiazol-2-yl)benzamide derivatives, the vast landscape of cellular pathways and disease mechanisms presents numerous opportunities for discovering novel therapeutic applications for this chemical scaffold.

A significant breakthrough has been the identification of the Zinc-Activated Channel (ZAC) as a target for N-(thiazol-2-yl)-benzamide analogues. ku.dknih.govnih.govresearchgate.net A study involving the screening of a compound library led to the discovery of these derivatives as the first selective antagonists of ZAC, a unique member of the Cys-loop receptor superfamily. ku.dknih.govnih.govresearchgate.net This discovery opens up avenues for investigating the therapeutic potential of these compounds in conditions where ZAC is implicated, although the full physiological and pathophysiological roles of this channel are still under investigation.

Another key area of exploration is their activity as glucokinase (GK) activators . nih.govnih.gov Glucokinase plays a pivotal role in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes. nih.gov Certain thiazol-2-yl benzamide (B126) derivatives have been synthesized and shown to activate glucokinase, suggesting their potential as antidiabetic agents. nih.govnih.gov

Beyond these, the inherent chemical features of the thiazole (B1198619) and benzamide moieties suggest potential interactions with a range of other biological targets. The thiazole ring is a component of many biologically active compounds, including some with antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.comsciencescholar.us For instance, derivatives of N-(thiazol-2-yl)benzamide have been investigated for their potential as:

Anti-inflammatory agents : The structural similarity to known anti-inflammatory drugs suggests that these compounds could be explored for their ability to modulate inflammatory pathways. mdpi.com

Antimicrobial agents : The thiazole nucleus is a well-known pharmacophore in antimicrobial drugs.

Anticancer agents : Some thiazole derivatives have shown cytotoxic activity against cancer cell lines, and this potential could be explored for this compound derivatives. nih.govacs.org

Future research should, therefore, involve broad-based screening of this compound and its derivatives against a diverse panel of receptors, enzymes, and ion channels to uncover novel therapeutic targets and expand their potential clinical applications.

Development of Next-Generation Analogues with Improved Pharmacological Profiles

Structure-activity relationship (SAR) studies are fundamental to this process. Research on N-(thiazol-2-yl)-benzamide analogues as ZAC antagonists has already provided valuable insights. For example, a study that characterized 61 analogues revealed that certain modifications to both the thiazole and benzamide rings could lead to more potent ZAC inhibition. nih.gov One of the more potent analogues identified was N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB). ku.dknih.govnih.gov

Key areas for improvement in next-generation analogues include:

Enhanced Potency : SAR studies can guide the design of analogues with higher affinity for their biological targets, potentially leading to lower effective doses.

Improved Selectivity : High selectivity is crucial to minimize off-target effects. For instance, TTFB was found to be a selective ZAC antagonist with no significant activity at other tested receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. ku.dknih.govnih.gov Future work will aim to maintain or improve this selectivity profile.

Optimized Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its in vivo efficacy. Future research will focus on modifying the chemical structure to improve oral bioavailability, metabolic stability, and other pharmacokinetic parameters. For example, studies on related glucokinase activators have highlighted the importance of assessing metabolic liabilities, such as those associated with the 2-aminothiazole (B372263) substructure. nih.gov

Reduced Toxicity : Ensuring the safety of new compounds is paramount. Analogues will need to be evaluated for potential cytotoxicity and other adverse effects.

The table below summarizes the activity of some N-(thiazol-2-yl)benzamide analogues at the ZAC receptor, illustrating the impact of structural modifications on their inhibitory properties.

| Compound ID | Modifications | Target | Activity (IC50) | Reference |

| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | Weaker antagonist | nih.gov |

| TTFB (5a) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | ZAC | 1-3 µM | ku.dknih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of therapeutic compounds, including derivatives of this compound. While specific applications of AI/ML to this particular compound are not yet widely reported, the potential for these technologies is immense.

AI and ML can be applied in several key areas of the drug discovery pipeline:

Predictive Modeling : AI/ML algorithms can be trained on existing datasets of chemical structures and their biological activities to build predictive models. These models can then be used to screen virtual libraries of novel this compound derivatives and predict their potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This can significantly reduce the time and cost associated with synthesizing and testing new compounds.

De Novo Drug Design : Generative AI models can design entirely new molecules with desired pharmacological properties. By providing the model with a set of constraints, such as a target product profile, it can generate novel chemical structures that are optimized for activity and safety.

Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. AI/ML techniques can enhance the predictive power of QSAR models, enabling a more accurate prediction of the activity of new analogues.

Lead Optimization : Once a lead compound has been identified, AI/ML can be used to suggest modifications that are likely to improve its pharmacological profile. This can accelerate the process of lead optimization and the identification of a clinical candidate.

The successful application of AI/ML will depend on the availability of high-quality data. Therefore, a concerted effort to generate and curate comprehensive datasets on the biological activities and physicochemical properties of this compound derivatives will be crucial for leveraging the full potential of these computational tools.

Advancing Fundamental Understanding of Molecular Mechanisms Underlying Biological Activity

A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is essential for their rational design and therapeutic application.

For the ZAC receptor, studies have indicated that N-(thiazol-2-yl)-benzamide analogues act as negative allosteric modulators (NAMs) . ku.dknih.govnih.gov This means they bind to a site on the receptor that is distinct from the agonist binding site and, in doing so, reduce the receptor's response to the agonist. It has been demonstrated that these compounds likely target the transmembrane and/or intracellular domains of the ZAC receptor. ku.dknih.gov Furthermore, the inhibition by some analogues, such as TTFB, has been shown to be state-dependent, suggesting a more complex interaction with the receptor's conformational states. ku.dknih.govnih.gov

Future research in this area should focus on:

Structural Biology : Obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of this compound derivatives in complex with their biological targets (e.g., ZAC, glucokinase) would provide invaluable insights into their binding modes and the structural basis of their activity.

Computational Modeling : Molecular dynamics simulations can be used to study the dynamic interactions between the compounds and their target proteins, helping to elucidate the allosteric mechanisms of modulation.

Biophysical Techniques : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to characterize the binding kinetics and thermodynamics of these interactions, providing a more complete picture of the molecular recognition process.

By combining these experimental and computational approaches, a more comprehensive understanding of the molecular mechanisms of action can be achieved, which will be instrumental in the development of safer and more effective therapeutic agents based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.